![molecular formula C7H15NO3S B1447217 N,N,3-trimethyl-2-oxobutane-1-sulfonamide CAS No. 1803583-44-9](/img/structure/B1447217.png)
N,N,3-trimethyl-2-oxobutane-1-sulfonamide
Overview
Description
N,N,3-trimethyl-2-oxobutane-1-sulfonamide, also known as TOSMIC, is a sulfonylating reagent. It has a molecular weight of 193.27 .
Molecular Structure Analysis
The IUPAC name for this compound is N,N,3-trimethyl-2-oxobutane-1-sulfonamide . The InChI code for this compound is 1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 .Physical And Chemical Properties Analysis
N,N,3-trimethyl-2-oxobutane-1-sulfonamide is a powder . The storage temperature is room temperature .Scientific Research Applications
Fluid Mobility Control in Hydrocarbon Reservoirs
This compound has been studied for its potential in fluid mobility control within hydrocarbon reservoirs . The study focused on the surfactant’s versatility in high saline environments, examining how factors such as salt, pH, temperature, and surfactant concentration influence the viscoelastic response of the surfactant solution . It was found that the surfactant can transition from a foam-bearing to a viscoelastic state at low surfactant concentrations under moderate to high saline conditions .
Enhanced Oil Recovery
The surfactant has been investigated for its capability to foam CO2 for improving mobility control in CO2 enhanced oil recovery in high saline oil formations . This is part of a larger study determining the capability of this surfactant .
Rheological Characterization
The rheological characterization of the surfactant has been studied, focusing on how viscosity changes with alterations in tail and head group composition . It was found that a longer tail length promotes viscoelasticity and shear-thinning behavior .
Chemical Synthesis
“N,N,3-trimethyl-2-oxobutane-1-sulfonamide” is used in the chemical synthesis of various compounds . It is available for purchase from chemical suppliers for use in laboratory settings .
Photo-mediated Radical Relay Oximinosulfonamidation of Alkenes
This compound has been used in the photo-mediated radical relay oximinosulfonamidation of alkenes . This process involves the highly atom-economical production of diverse α-oximino sulfonamides .
Safety and Hazards
properties
IUPAC Name |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPFDCFESNIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CS(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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